(R)-1-(2-Piperidyl)acetone hydrochloride

Description

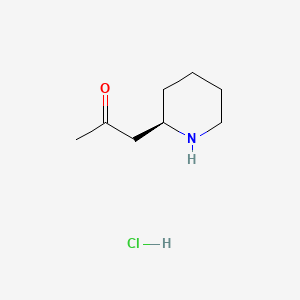

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6152-82-5 |

|---|---|

Molecular Formula |

C8H16ClNO |

Molecular Weight |

177.67 g/mol |

IUPAC Name |

1-[(2R)-piperidin-2-yl]propan-2-one;hydrochloride |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

FMOKUKPRJSMPOI-DDWIOCJRSA-N |

SMILES |

CC(=O)CC1CCCCN1.Cl |

Isomeric SMILES |

CC(=O)C[C@H]1CCCCN1.Cl |

Canonical SMILES |

CC(=O)CC1CCCCN1.Cl |

Other CAS No. |

6152-82-5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 1 2 Piperidyl Acetone Hydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a foundational strategy in planning the synthesis of a target molecule, starting from the final product and working backward to identify viable starting materials. amazonaws.com For (R)-1-(2-Piperidyl)acetone hydrochloride, the primary disconnection lies in the bond between the piperidine (B6355638) ring and the acetone (B3395972) side chain. This suggests a synthetic route involving the coupling of a pre-formed chiral piperidine derivative with an acetone equivalent.

Another key disconnection involves breaking the carbon-nitrogen bond within the piperidine ring itself. This approach opens up possibilities for constructing the chiral ring system from acyclic precursors, often through cyclization reactions. nih.gov A common strategy involves the disconnection of the piperidine ring to a linear amino alcohol or amino ketone, which can then be cyclized.

Stereoselective Synthesis Approaches to the Chiral Piperidine Moiety

The critical challenge in synthesizing this compound is the establishment of the chiral center at the 2-position of the piperidine ring. Several powerful strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Asymmetric catalysis has emerged as a highly efficient method for the synthesis of chiral compounds. In the context of the chiral piperidine moiety, transition metal-catalyzed reactions are particularly prominent.

Rhodium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine (B92270) derivatives using chiral rhodium catalysts is a powerful method for producing chiral piperidines. dicp.ac.cn This approach can provide high enantioselectivities and is amenable to a variety of substituted pyridines. dicp.ac.cn A rhodium-catalyzed reductive transamination has also been reported for the synthesis of chiral piperidines from pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cn

Copper-Catalyzed Asymmetric Addition: Copper-hydride catalyzed asymmetric addition of olefin-derived nucleophiles to ketones represents a method to create enantioenriched alcohols, which can be precursors to chiral piperidines. nih.gov This method allows for the formation of vicinal stereocenters with high stereocontrol. nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation and a subsequent reduction, can provide access to a wide range of enantioenriched 3-substituted piperidines. snnu.edu.cn

| Catalyst System | Reaction Type | Key Features |

| [RhCp*Cl2]2/chiral amine | Reductive Transamination | Excellent diastereo- and enantioselectivities, mild conditions. dicp.ac.cn |

| Cu(OAc)2/(S,S)-Ph-BPE | Asymmetric Addition | Forms highly enantioenriched tertiary alcohols. nih.gov |

| Rh-catalyst/boronic acid | Asymmetric Carbometalation | Provides access to enantioenriched 3-substituted piperidines. snnu.edu.cn |

Chiral Auxiliary-Mediated Strategies for Enantiocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed.

Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. williams.edu An N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, leading to a highly diastereoselective product. williams.edu The auxiliary can then be cleaved to yield the desired chiral carboxylic acid or other functional groups, which can be further elaborated to form the piperidine ring.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the methyl group of the pseudoephedrine. wikipedia.org Subsequent cleavage of the amide bond releases the chiral product. wikipedia.org

Camphorsultam Auxiliaries: Camphorsultams are another class of effective chiral auxiliaries that can be used to control the stereochemistry of various transformations, including alkylations and aldol reactions.

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Oxazolidinones | Alkylation, Aldol Reactions | Steric hindrance from the auxiliary directs the approach of the electrophile. williams.edu |

| Pseudoephedrine | Alkylation | The methyl group on the auxiliary directs the stereochemical outcome. wikipedia.org |

| Camphorsultam | Various C-C bond formations | Rigid bicyclic structure provides a well-defined chiral environment. |

Chemoenzymatic Synthesis Pathways for Stereospecificity

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral compounds, often providing exceptional stereoselectivity under mild reaction conditions. nih.gov

Ene-Reductases (EREDs): A chemoenzymatic approach combining the chemical reduction of pyridinium salts to tetrahydropyridines (THPs) with a biocatalytic cascade involving ene-reductases (EREDs) can be used for the asymmetric dearomatization of activated pyridines. nih.gov This method can produce substituted piperidines with precise stereochemistry. nih.gov Depending on the specific ERED used, either the (R)- or (S)-enantiomer of the piperidine can be obtained with high enantiomeric excess. nih.gov

Transaminases (TAs): Biocatalytic transamination using transaminases can be employed to synthesize chiral amines from ketones. This approach can be applied to create chiral intermediates that can then be cyclized to form the piperidine ring. A multi-enzymatic method using a transaminase followed by an imine reductase has been reported for the synthesis of trisubstituted piperidines. researchgate.net

| Enzyme Class | Reaction Type | Key Advantages |

| Ene-Reductases (EREDs) | Asymmetric Dearomatization | High stereoselectivity, access to both (R) and (S) enantiomers. nih.gov |

| Transaminases (TAs) | Asymmetric Amination | High enantiomeric excess, can be coupled with other enzymatic or chemical steps. researchgate.net |

Enantiomeric Excess and Diastereomeric Ratio Determination in Synthetic Intermediates

The accurate determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial for evaluating the success of a stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and diastereomers. By using a chiral stationary phase, the different stereoisomers can be resolved and quantified.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC employs a chiral stationary phase to separate volatile enantiomers and diastereomers. orgsyn.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly with the use of chiral shift reagents or by converting the stereoisomers into diastereomers with a chiral derivatizing agent, can be used to determine enantiomeric and diastereomeric ratios. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is a newer technique that can be used for rapid and accurate determination of enantiomeric excess, even for enantioisotopomers. nih.gov

Multi-Step Synthesis Pathways and Process Optimization

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and telescoping of reaction steps. tue.nlnih.govsyrris.jpflinders.edu.au A multi-step flow process can be designed to synthesize complex molecules like alkaloids, where intermediates are passed through columns containing immobilized reagents and catalysts. syrris.jp

Green Chemistry Principles: The application of green chemistry principles, such as the use of greener solvents (e.g., 2-MeTHF), atom-economical reactions, and catalytic methods, is becoming increasingly important in pharmaceutical synthesis. nih.gov

The development of efficient and stereoselective synthetic routes to this compound relies on a combination of sophisticated retrosynthetic planning, the application of advanced catalytic and enzymatic methods for stereocontrol, and the implementation of modern process optimization strategies.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high enantioselectivity in the synthesis of (R)-1-(2-piperidyl)acetone is paramount. Research has focused on asymmetric organocatalysis and catalytic dynamic resolutions, where reaction parameters are meticulously optimized.

One of the most effective strategies is the asymmetric Mannich reaction, which constructs the key C-C bond. In a biomimetic approach, the cyclic enamine derived from piperidine reacts with an acetone equivalent. The choice of catalyst and solvent is crucial for controlling the stereochemical outcome. Studies have shown that using proline and its derivatives as organocatalysts can generate the desired (R)-enantiomer, which is synonymous with (R)-pelletierine. For instance, using L-proline as a catalyst in a DMSO/water mixture can produce the Cbz-protected product with a 74-80% enantiomeric excess (e.e.). researchgate.netresearchgate.net Further optimization has revealed that cinchona-alkaloid-based catalysts, particularly those derived from 9-aminoquinine, can dramatically improve selectivity, achieving e.e. values as high as 90-99%. researchgate.net

Solvent choice also plays a critical role. It has been demonstrated that conducting the organocatalytic reaction in solvents like benzonitrile (B105546) or acetonitrile (B52724) effectively prevents product racemization, leading to enantiomeric excesses of up to 97%. nih.gov

Another advanced method is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov This technique involves the in-situ racemization of a chiral intermediate while one enantiomer is selectively trapped by a reaction, allowing for a theoretical yield of 100% of the desired enantiomer. Optimizing the chiral ligand, temperature, and electrophile is key to the success of this sophisticated method.

| Catalytic System | Solvent | Reported Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| L-Proline (Organocatalyst) | DMSO/H₂O | 63-72% | 74-80% | researchgate.netresearchgate.net |

| 9-Aminoquinidine (Organocatalyst) | Not Specified | Good | 90-99% | researchgate.net |

| Proline-based (Biomimetic) | Benzonitrile / Acetonitrile | Good | up to 97% | nih.gov |

| Chiral Phosphoric Acid | Not Specified | 62% | 95% | umich.edu |

Development of Sustainable and Green Chemistry Methodologies for Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses. Biocatalysis, which utilizes enzymes to perform chemical transformations, is at the forefront of this movement.

Enzymes offer exceptional stereoselectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. For the synthesis of chiral piperidines, several enzymatic strategies are being explored:

Transaminases and Ene-Reductases: These enzymes can be used in cascade reactions to convert simpler starting materials into chiral piperidines with high enantiopurity. rsc.org A chemo-enzymatic cascade using an amine oxidase and an ene-imine reductase (EneIRED) has been shown to convert N-substituted tetrahydropyridines into stereo-defined piperidines, offering a powerful route to chiral building blocks. acs.org

Lipase-Catalyzed Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are robust enzymes widely used for the kinetic resolution of racemic alcohols and amines. rsc.orgnih.gov In the context of a precursor like racemic 2-piperidineethanol, a lipase can selectively acylate one enantiomer, allowing the two to be easily separated. nih.gov This enzymatic kinetic resolution provides a practical and green route to obtaining enantiopure starting materials.

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production of enantiomerically pure compounds.

Isolation and Purification Techniques for Enantiomerically Pure Compounds

The final, and often most critical, step in obtaining this compound is the isolation and purification of the desired (R)-enantiomer to a high degree of purity. When an asymmetric synthesis does not yield 100% e.e., or when a racemic synthesis is employed, a resolution step is necessary.

Diastereomeric Salt Resolution: A classical and scalable method for resolving racemic amines is through the formation of diastereomeric salts. google.com The racemic base, 1-(2-piperidyl)acetone, is treated with a single enantiomer of a chiral acid, known as a resolving agent. Commonly used agents for piperidine derivatives include di-benzoyl-L-tartaric acid or (R)- or (S)-mandelic acid. researchgate.netgoogle.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. By carefully selecting the solvent and controlling the temperature, one diastereomeric salt can be induced to crystallize selectively from the solution. google.com The solid salt is then isolated by filtration and treated with a base to liberate the enantiomerically enriched free amine. This method has been shown to produce piperidine derivatives with an enantiomeric excess greater than 98%. google.com

Enzymatic Kinetic Resolution (EKR): As mentioned in the green chemistry section, EKR is also a powerful purification technique. By selectively transforming one enantiomer in a racemic mixture into a new compound (e.g., via acylation), it allows for the easy separation of the unreacted, desired enantiomer from the newly formed product. nih.govnih.gov

Preparative Chiral Chromatography: For achieving the highest levels of enantiomeric purity (often >99.5% e.e.), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. chiraltech.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and elute separately. bgb-analytik.com Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for separating a wide range of chiral compounds, including heterocyclic amines. bgb-analytik.comsemanticscholar.orgmdpi.com While more resource-intensive than crystallization, preparative HPLC offers unparalleled separation and is often used in the final purification stages for pharmaceutical-grade compounds. nih.gov

Following resolution and isolation, the enantiomerically pure (R)-1-(2-piperidyl)acetone free base is dissolved in a suitable solvent and treated with hydrogen chloride to precipitate the final, stable this compound salt.

Role of R 1 2 Piperidyl Acetone Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Structurally Diverse Pharmaceutical Intermediates

The strategic placement of reactive sites in (R)-pelletierine allows for its elaboration into a wide array of more complex structures. The piperidine (B6355638) nitrogen can be functionalized, and the ketone can undergo a variety of reactions, making it a key starting material for creating libraries of compounds for drug discovery. Its utility is particularly pronounced in the synthesis of other alkaloids and compounds containing the piperidine scaffold, a motif frequently found in approved pharmaceuticals. nih.govsemanticscholar.org

The chemical space around the (R)-pelletierine scaffold can be significantly expanded through derivatization of its secondary amine and ketone functionalities. These transformations allow for the modulation of the molecule's physical and chemical properties, leading to a diverse range of intermediates for further synthesis.

Amine Functionalization: The secondary amine of the piperidine ring is a key site for derivatization. It can be readily protected with standard groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to modulate its reactivity and facilitate other transformations. nih.gov Such protection is often a prerequisite for certain coupling reactions. nih.gov Furthermore, the amine can undergo N-alkylation or N-acylation to introduce a variety of substituents, expanding the structural diversity of the resulting compounds. fiveable.melibretexts.org

Ketone Transformations: The acetone (B3395972) side chain offers another point for diversification. The ketone can be subjected to a range of classical carbonyl reactions:

Reduction: Diastereoselective reduction of the ketone leads to the formation of secondary alcohols. For instance, the reduction of (S)-Cbz-pelletierine with sodium borohydride (B1222165) yields a mixture of the diastereomeric alkaloids sedridine (B1197322) and allosedridine. nih.gov

Condensation Reactions: The ketone can participate in condensation reactions, such as the Knoevenagel condensation with active methylene (B1212753) compounds like Meldrum's acid. This strategy opens pathways to quinolizidine (B1214090) skeletons through a cascade of reactions. semanticscholar.org

Reductive Amination: The ketone can be converted into a new amine functionality via reductive amination, introducing another point of diversity.

Formation of Imines and Oximes: Reaction with amines or hydroxylamines can convert the ketone into imines or oximes, which can then be further transformed.

These derivatization strategies are fundamental to leveraging (R)-pelletierine as a versatile scaffold for building complex molecular architectures.

Table 1: Examples of Derivatization Reactions on the Pelletierine (B1199966) Scaffold

| Functional Group | Reagent/Reaction Type | Product Type | Reference |

|---|---|---|---|

| Secondary Amine | Boc-anhydride | N-Boc protected piperidine | nih.gov |

| Secondary Amine | Benzyl chloroformate | N-Cbz protected piperidine | nih.gov |

| Ketone | Sodium borohydride (NaBH₄) | Secondary alcohol | nih.gov |

| Ketone | Meldrum's acid | Knoevenagel adduct | semanticscholar.org |

| Amine | Dinitrogen trioxide | α-hydroxy acid | researchgate.net |

Application in the Construction of Natural Product Analogs (e.g., alkaloids)

(R)-pelletierine is a biosynthetic precursor and a synthetic building block for a variety of more complex alkaloids. acs.orgwiley-vch.de Its piperidine core is a recurring motif in numerous natural products. Synthetic chemists have exploited this structural relationship to devise efficient total syntheses of various alkaloid families.

Quinolizidine Alkaloids: (R)-pelletierine is a key starting material for the synthesis of quinolizidine alkaloids, which feature a 1-azabicyclo[4.4.0]decane core. nih.gov For example, both enantiomers of the quinolizidine alkaloid myrtine have been synthesized from the corresponding enantiomers of Cbz-protected pelletierine. nih.gov The biosynthetic pathways of many quinolizidine alkaloids found in lupins also originate from lysine, via intermediates like cadaverine (B124047) and Δ¹-piperideine, which are structurally related to the pelletierine backbone. nih.govrsc.orgmdpi.com

Sedum Alkaloids: The synthesis of sedum alkaloids like sedridine and its epimer allosedridine has been achieved starting from (S)-Cbz-pelletierine, demonstrating the utility of this chiral building block in accessing related piperidine alkaloids. nih.gov

Lycopodium Alkaloids: In nature, pelletierine is considered a key intermediate in the biosynthesis of the structurally complex Lycopodium alkaloids. acs.orgwiley-vch.de This biosynthetic connection has inspired synthetic strategies aimed at mimicking these pathways in the laboratory to construct these intricate polycyclic structures. nih.gov

Bis-piperidine Alkaloids: The versatility of the pelletierine scaffold is further highlighted in its use for synthesizing bis-piperidine alkaloids like (–)-anaferine. semanticscholar.org

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs targeting the central nervous system. libretexts.orgnih.gov Many plant-derived alkaloids that contain this motif exhibit neuroactive properties, often by mimicking endogenous neurotransmitters. biorxiv.org (R)-pelletierine itself serves as a foundational structure for building compounds with potential neuroactivity.

For instance, the Lycopodium alkaloids, for which pelletierine is a biosynthetic precursor, are known for their potent effects on neuronal signaling. acs.orgbiorxiv.org A notable example is huperzine A, an acetylcholinesterase inhibitor investigated for the treatment of Alzheimer's disease. The synthesis of analogs of these neuroactive alkaloids can be approached using pelletierine-derived building blocks, providing access to novel compounds for neurological drug discovery. nih.gov The ability to synthesize specific enantiomers of these complex molecules is critical, as biological activity is often highly dependent on stereochemistry, and (R)-pelletierine provides an essential chiral starting point for such endeavors. semanticscholar.org

Stereochemical Influence of the (R)-Configuration on Downstream Synthetic Transformations

The stereocenter at the C-2 position of the (R)-pelletierine ring exerts significant influence on the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity. masterorganicchemistry.comkhanacademy.org This control is fundamental to its utility as a chiral building block, as it allows for the predictable synthesis of specific stereoisomers of more complex molecules.

A prime example is the reduction of the ketone in the side chain. The approach of the reducing agent to the carbonyl group is influenced by the stereochemistry of the adjacent piperidine ring, leading to the preferential formation of one diastereomeric alcohol over the other. As mentioned, the reduction of N-protected (S)-pelletierine with NaBH₄ results in the formation of both sedridine and allosedridine, demonstrating that while selectivity can be achieved, the choice of reagents and conditions is crucial for controlling the diastereomeric ratio. nih.gov

In more complex transformations, such as intramolecular cyclizations or additions to the piperidine ring system, the (R)-configuration dictates the facial selectivity of the reaction. For example, in the synthesis of 2-substituted piperidines, the existing stereocenter can direct the approach of incoming electrophiles or nucleophiles, leading to high levels of diastereocontrol. nih.gov The development of highly stereoselective reactions often relies on the interplay between the substrate's inherent chirality and the nature of the reagents and catalysts employed. academie-sciences.frresearchgate.net The ability to predict and control these stereochemical outcomes is a cornerstone of modern asymmetric synthesis.

Methodologies for Further Chemical Transformations and Functionalization

The functional handles of (R)-1-(2-piperidyl)acetone hydrochloride—the secondary amine and the ketone—are amenable to a wide range of chemical transformations beyond simple derivatization, enabling its incorporation into more elaborate molecular frameworks.

Modern cross-coupling reactions offer powerful tools for C-C and C-N bond formation, and these can be applied to the pelletierine scaffold, often after suitable protection of the amine. nih.govresearchgate.net

N-Arylation: The secondary amine, after protection, can undergo N-arylation through methods like the Buchwald-Hartwig amination, coupling it with aryl halides to form N-aryl piperidines. This is a common strategy for building scaffolds found in many pharmaceuticals.

α-Alkylation/Arylation: After N-protection (e.g., with a Boc group), the α-protons of the piperidine ring (at C-2 and C-6) can be deprotonated with a strong base. The resulting lithiated intermediate can then be trapped with various electrophiles, including alkyl or aryl halides, in a Negishi-type cross-coupling reaction. nih.gov This allows for the introduction of substituents at the 2-position, directly adjacent to the existing stereocenter, often with high diastereoselectivity.

Side-Chain Modification: The ketone functionality can be transformed to create a handle for cross-coupling. For example, it could be converted into a vinyl triflate or vinyl halide, which could then participate in Suzuki, Stille, or Heck coupling reactions to append new aryl or vinyl groups.

These advanced methodologies significantly enhance the value of (R)-pelletierine as a building block, providing access to a vast and diverse chemical space from a single chiral precursor.

Table 2: Common Cross-Coupling Reactions Applicable to Piperidine Scaffolds

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Palladium/Ligand | C-N | researchgate.net |

| Suzuki Coupling | Organoboron + Organohalide | Palladium/Ligand | C-C | researchgate.net |

| Negishi Coupling | Organozinc + Organohalide | Palladium or Nickel | C-C | nih.gov |

| Heck Coupling | Alkene + Organohalide | Palladium | C-C | - |

Functional Group Interconversions and Modifications

This compound serves as a versatile chiral building block due to the presence of two key reactive sites: the ketone carbonyl group and the secondary amine within the piperidine ring. These functional groups allow for a variety of chemical transformations, enabling the synthesis of a diverse range of more complex chiral molecules.

The ketone moiety can undergo a wide array of standard carbonyl chemistry reactions. For instance, reduction of the ketone using hydride reagents such as sodium borohydride would yield the corresponding secondary alcohol. This introduces a new stereocenter, and the diastereoselectivity of such a reduction would be of significant interest in synthetic campaigns. Furthermore, the ketone can be a site for carbon-carbon bond formation through reactions like the Wittig reaction to introduce an exocyclic double bond, or aldol (B89426) condensations to build larger carbon skeletons. Grignard or organolithium reagents can also be added to the carbonyl to generate tertiary alcohols.

The secondary amine of the piperidine ring is another key site for modification. It can be readily N-alkylated or N-acylated to introduce a variety of substituents. These modifications are crucial in medicinal chemistry for modulating the physicochemical properties and biological activity of the resulting molecules. For example, N-alkylation can be used to introduce different alkyl or aryl groups, while N-acylation can be employed to introduce amide functionalities, which can act as hydrogen bond donors or acceptors.

Moreover, the combination of the ketone and the secondary amine allows for more complex transformations. For instance, intramolecular reactions could be envisioned. Reductive amination of the ketone, either intramolecularly or with an external amine, could lead to the formation of substituted piperidines or even bicyclic systems, depending on the reaction conditions and the nature of the reactants.

Below is a table summarizing potential functional group interconversions and modifications of this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group | Potential for Further Modification |

| Ketone | Reduction | NaBH4, MeOH | Secondary Alcohol | Esterification, Etherification, Oxidation |

| Ketone | Wittig Reaction | Ph3P=CH2 | Alkene | Epoxidation, Dihydroxylation, Hydrogenation |

| Ketone | Grignard Reaction | RMgBr, Et2O | Tertiary Alcohol | Dehydration, Rearrangement |

| Ketone | Reductive Amination | NH3, H2/Pd-C | Primary Amine | Acylation, Alkylation |

| Secondary Amine | N-Alkylation | R-X, Base | Tertiary Amine | Quarternization |

| Secondary Amine | N-Acylation | R-COCl, Base | Amide | Reduction to Amine |

| Secondary Amine | N-Arylation | Ar-X, Pd-catalyst | N-Aryl Piperidine | Further functionalization of the aryl ring |

Impact on Preclinical Drug Discovery and Lead Optimization Processes

The piperidine scaffold is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. The chiral nature of this compound makes it a particularly valuable starting material in preclinical drug discovery, where stereochemistry often plays a critical role in determining a compound's potency, selectivity, and pharmacokinetic properties.

In the early stages of drug discovery, this chiral building block can be utilized in the synthesis of diverse compound libraries for high-throughput screening. By systematically modifying the ketone and the secondary amine functionalities as described in the previous section, a large number of structurally diverse analogs can be rapidly generated. This allows for the exploration of a broad chemical space around the piperidine core, increasing the probability of identifying initial "hits" against a specific biological target.

Once a hit compound is identified, the lead optimization phase begins, where the goal is to improve the compound's properties to make it a viable drug candidate. This compound is instrumental in this process as it allows for fine-tuning of the molecule's structure to establish a robust Structure-Activity Relationship (SAR). SAR studies involve systematically altering different parts of the molecule and assessing the impact on its biological activity.

For example, a series of analogs could be synthesized where the substituent on the piperidine nitrogen is varied to probe the size and nature of the binding pocket. Similarly, modifications at the ketone position can explore the importance of hydrogen bond donors/acceptors or hydrophobic interactions in that region of the binding site.

The table below illustrates a hypothetical lead optimization campaign using this compound as a starting point for a generic enzyme inhibitor.

| Analog | Modification from (R)-1-(2-Piperidyl)acetone | Rationale for Modification | Hypothetical IC50 (nM) |

| Lead Compound | N-benzylation | Explore aromatic interactions in the binding pocket | 500 |

| Analog 1 | N-methylation of Lead Compound | Investigate the effect of a smaller, less bulky substituent | 2000 |

| Analog 2 | N-(4-chlorobenzyl) of Lead Compound | Probe for halogen bonding interactions | 150 |

| Analog 3 | Reduction of ketone in Lead Compound to alcohol | Introduce a hydrogen bond donor/acceptor | 800 |

| Analog 4 | Wittig olefination of ketone in Lead Compound | Remove hydrogen bonding capability and alter conformation | >10000 |

| Analog 5 | N-(4-chlorobenzyl) and ketone reduction to alcohol | Combine beneficial modifications | 50 |

This systematic approach, enabled by the reactivity of the chiral building block, allows medicinal chemists to rationally design and synthesize more potent and selective drug candidates. The stereochemistry provided by the (R)-configuration of the starting material is crucial, as often only one enantiomer of a drug is active, while the other may be inactive or even cause undesirable side effects. The use of enantiomerically pure starting materials like this compound is therefore highly advantageous in modern drug discovery.

Mechanistic Studies of Reactions Involving R 1 2 Piperidyl Acetone Hydrochloride

Elucidation of Reaction Pathways in Synthetic Transformations

(R)-1-(2-Piperidyl)acetone hydrochloride serves as a crucial building block in the synthesis of various complex natural products and their analogues. The elucidation of its reaction pathways is paramount for optimizing synthetic routes and understanding the formation of stereocenters.

One of the primary reactions involving this compound is its condensation with other molecules to form more complex piperidine-based structures. For instance, in the synthesis of sedamine and related alkaloids, (R)-1-(2-piperidyl)acetone is often generated in situ from its hydrochloride salt and subsequently undergoes reactions such as aldol (B89426) condensation or Mannich-type reactions. The reaction pathway typically involves the deprotonation of the acetone (B3395972) moiety to form an enolate, which then acts as a nucleophile. The stereochemistry of the piperidine (B6355638) ring, with the (R)-configuration, plays a crucial role in directing the stereochemical outcome of these transformations through asymmetric induction.

Researchers have explored various conditions to control the regioselectivity and stereoselectivity of these reactions. The choice of base, solvent, and temperature can significantly influence the reaction pathway, leading to different products or stereoisomers. For example, the use of a bulky base might favor the formation of the kinetic enolate, while thermodynamic conditions could lead to the more stable enolate, thus altering the reaction pathway.

Investigation of Catalytic Cycles and Identification of Transient Intermediates

The investigation of catalytic cycles involving this compound is often linked to its use in asymmetric synthesis. While the compound itself is typically a stoichiometric reactant, its derivatives can be employed in catalytic processes.

In hypothetical catalytic cycles, the piperidine nitrogen could coordinate to a metal center, and the acetone side chain could be modified to participate in catalytic transformations. However, specific studies detailing such catalytic cycles with this particular compound are scarce.

The identification of transient intermediates in reactions involving this compound is challenging due to their often short lifetimes. Spectroscopic techniques such as in-situ NMR and IR spectroscopy, coupled with trapping experiments, are the primary methods for detecting and characterizing these fleeting species. For example, in condensation reactions, the enolate intermediate is a key transient species. Its formation and subsequent reaction can be monitored by observing changes in the NMR spectrum over time or by trapping it with a suitable electrophile.

Application of Computational Chemistry for Reaction Mechanism Prediction and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting and validating reaction mechanisms that are difficult to study experimentally. For reactions involving this compound, computational models can provide insights into transition state geometries, activation energies, and reaction pathways.

DFT calculations can be used to model the formation of different enolates (kinetic vs. thermodynamic) and to predict the stereochemical outcome of subsequent reactions. By calculating the energies of the transition states leading to different stereoisomers, researchers can rationalize the experimentally observed selectivity. For instance, the preferred conformation of the piperidine ring and the orientation of the acetone side chain can be modeled to understand their influence on the approach of an electrophile.

While specific computational studies focusing solely on this compound are not widely published, the principles of applying computational chemistry to similar piperidine alkaloid syntheses are well-established. These studies often reveal subtle steric and electronic effects that govern the reaction mechanism.

Kinetic Studies of Key Synthetic Steps to Understand Reaction Rates and Orders

Kinetic studies provide quantitative data on reaction rates and the dependence of these rates on the concentration of reactants, catalysts, and other species. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions on an industrial scale.

For a key synthetic step involving this compound, such as its condensation with an aldehyde, a kinetic study would involve monitoring the disappearance of the reactants or the appearance of the product over time under various concentrations. This can be achieved using techniques like HPLC, GC, or NMR spectroscopy.

The data obtained from such experiments can be used to determine the rate law for the reaction, which provides information about the molecularity of the rate-determining step. For example, if the reaction is found to be first-order in both the piperidylacetone and the aldehyde, it would suggest that both molecules are involved in the rate-determining step, which is consistent with a bimolecular condensation mechanism.

Below is a hypothetical data table illustrating the type of data that would be collected in a kinetic study of a condensation reaction involving this compound.

| Experiment | Initial [(R)-1-(2-Piperidyl)acetone HCl] (M) | Initial [Aldehyde] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

Application of R 1 2 Piperidyl Acetone Hydrochloride As a Research Tool in Neurotransmitter Systems Preclinical and in Vitro Focused

Design and Rationale for its Use as a Neurochemical Probe

The development of (R)-1-(2-Piperidyl)acetone hydrochloride, or RJR-2403, was driven by the increasing evidence of the involvement of nicotinic cholinergic systems in neurodegenerative disorders. nih.gov Researchers sought to create a compound with selectivity for central nervous system (CNS) nAChRs over their peripheral counterparts. nih.govfrontiersin.org The rationale was to provide a tool that could help elucidate the specific functions of these central receptors in processes such as cognition, and how their modulation might offer therapeutic benefits in conditions where cholinergic neurotransmission is compromised. frontiersin.org

RJR-2403 was designed as a potent agonist at specific subtypes of nAChRs. nih.govnih.gov Its chemical structure allows it to bind to and activate these receptors, mimicking the action of the endogenous neurotransmitter, acetylcholine (B1216132). This agonist activity makes it a suitable probe for studying the downstream effects of nAChR activation, such as neurotransmitter release and ion channel function. nih.gov A key aspect of its design is its higher selectivity for CNS nAChR subtypes compared to those found in muscle and autonomic ganglia, which is a significant advantage over the non-selective agonist nicotine (B1678760). nih.govfrontiersin.org This selectivity allows for more targeted investigations of central cholinergic pathways, minimizing the confounding effects of peripheral receptor activation. Therefore, RJR-2403 serves as a critical tool for understanding the distinct roles of central and peripheral nicotinic systems. frontiersin.org

Methodologies for Investigating Components of Neurotransmitter Systems (e.g., receptors, transporters, enzymes)

The characterization of this compound as a neurochemical probe has been accomplished through a variety of established in vitro and cell-based assay methodologies. These techniques have been crucial in determining its binding affinity, functional potency, and selectivity for various components of neurotransmitter systems.

In Vitro Ligand Binding Assays and Radioligand Displacement Studies

In vitro ligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. In the case of RJR-2403, radioligand displacement studies have been employed to quantify its binding to nAChRs. These assays typically use a radiolabeled ligand known to bind to the receptor of interest, and the ability of the unlabeled test compound (RJR-2403) to displace the radioligand is measured.

In one key study, the binding affinity of RJR-2403 was determined using rat brain cortex homogenates. nih.gov The results demonstrated that RJR-2403 binds with high affinity to nAChRs in this tissue, exhibiting a Ki value of 26 ± 3 nM. nih.gov The Ki, or inhibition constant, represents the concentration of the competing ligand (RJR-2403) that will bind to half of the receptors at equilibrium in the absence of the radioligand. This low nanomolar Ki value indicates a strong interaction between RJR-2403 and the high-affinity nAChRs present in the rat brain. nih.gov

Enzymatic Assays and Evaluation of Inhibitory Potency

While the primary focus of research on this compound has been its interaction with nAChRs, it is also important to assess its potential effects on other components of the cholinergic system, such as the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.

To date, specific studies detailing the direct inhibitory potency of RJR-2403 on acetylcholinesterase through enzymatic assays are not prominently available in the published literature. However, the in vitro characterization of RJR-2403 has provided some insight into its selectivity. In one study, it was shown that at concentrations up to 1 mM, RJR-2403 did not significantly activate muscarinic acetylcholine receptors, another major class of acetylcholine receptors. nih.gov This suggests a degree of selectivity for nicotinic over muscarinic receptor types. The absence of significant activity at muscarinic receptors, even at high concentrations, points towards the compound's specificity as a nicotinic agonist. nih.gov

Cell-Based Assays for Studying Receptor-Ligand Interactions

Cell-based assays are instrumental in understanding the functional consequences of a ligand binding to its receptor. These assays utilize cells that express specific receptor subtypes to measure the physiological response to a compound, such as ion flux or changes in membrane potential. For this compound, various cell-based systems have been used to characterize its agonist activity at different nAChR subtypes.

Functional studies using rat thalamic synaptosomes have shown that RJR-2403 is a potent activator of nAChRs, with an EC50 of 732 ± 155 nM and a maximal effect (Emax) of 91 ± 8% compared to nicotine. nih.gov In contrast, when inducing dopamine (B1211576) release, its potency was about one-tenth that of nicotine. nih.gov

Further investigations using Xenopus oocytes expressing different human nAChR subtypes have provided a more detailed profile of RJR-2403's selectivity. For the α4β2 receptor subtype, RJR-2403 demonstrated an efficacy equivalent to acetylcholine (ACh) and was even more potent. nih.gov However, for other human nAChR subtypes, it acted as a partial agonist, being less efficacious than ACh. nih.gov Notably, RJR-2403 showed very low potency and efficacy at α7 receptors. nih.gov A significant finding from these studies is that, unlike nicotine, RJR-2403 did not produce significant residual inhibition of subsequent ACh responses at concentrations up to 1 mM, highlighting a key difference in its functional profile compared to nicotine. nih.gov

Table 1: Functional Activity of RJR-2403 and Nicotine at Rat Thalamic Synaptosomes

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| This compound (RJR-2403) | 732 ± 155 | 91 ± 8 |

| Nicotine | 591 ± 120 | 100 ± 25 |

Data from Bencherif et al., 1996. nih.gov

Table 2: Agonist Activity of RJR-2403 and Acetylcholine (ACh) at Human nAChR Subtypes Expressed in Xenopus Oocytes

| nAChR Subtype | Compound | Potency (EC50) | Efficacy (relative to ACh) |

|---|---|---|---|

| α4β2 | This compound (RJR-2403) | More potent than ACh | Equivalent to ACh |

| α4β2 | Nicotine | - | 85% of ACh maximum response |

| α3β2 | This compound (RJR-2403) | Less efficacious than ACh | Partial Agonist |

| α3β2 | Nicotine | - | 50% of ACh maximum response |

| α7 | This compound (RJR-2403) | Very low potency | Very low efficacy |

| α7 | Nicotine | Similar to ACh | Efficacious activator |

Data from Papke et al., 2000. nih.gov

Application in Preclinical Animal Models for System-Level Investigations (excluding behavioral or clinical outcomes)

The in vitro characterization of this compound provides a strong foundation for its use in preclinical animal models to investigate its effects on neurotransmitter systems at a more integrated, system-level.

Microdialysis and Neurochemical Monitoring Techniques for In Vivo Studies

In vivo microdialysis is a powerful technique that allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This methodology has been employed to study the effects of systemically administered this compound on the release of various neurotransmitters in the rat cortex.

A study utilizing transcortical dialysis in rats demonstrated that subcutaneous administration of RJR-2403 leads to significant increases in the extracellular levels of several key neurotransmitters. nih.gov Following administration, there was a prolonged increase in cortical acetylcholine (ACh) levels, reaching approximately 90% above baseline and lasting for up to 90 minutes. nih.gov The release of the monoamines norepinephrine (B1679862) (NE) and dopamine (DA) was also substantially increased, by 124% and 131% above basal values, respectively. nih.gov Furthermore, serotonin (B10506) (5-HT) levels were significantly elevated by about 70% above baseline. nih.gov These findings indicate that the activation of central nAChRs by RJR-2403 has a broad impact on multiple neurotransmitter systems. When compared to the effects of nicotine in a previous study, RJR-2403 showed little difference in its ability to influence cortical neurotransmitter release following systemic administration. nih.gov

Table 3: Effect of this compound (RJR-2403) on Extracellular Neurotransmitter Levels in Rat Cortex

| Neurotransmitter | Peak Increase Above Basal Levels (%) |

|---|---|

| Acetylcholine (ACh) | ~90 |

| Norepinephrine (NE) | 124 |

| Dopamine (DA) | 131 |

| Serotonin (5-HT) | 70 |

Data from Summers et al., 1996. nih.gov

Contributions to Understanding Molecular Functionality within Neurotransmitter Pathways:The lack of research means there are no documented contributions of this compound to the understanding of molecular interactions within any neurotransmitter pathways.

It is possible that research on this specific compound exists but has not been published in the public domain, or it may be a novel compound that has not yet been a subject of significant scientific inquiry. Therefore, no data tables or detailed research findings can be provided as per the user's request.

Table of Compounds

Analytical and Spectroscopic Characterization in Research of R 1 2 Piperidyl Acetone Hydrochloride

Stereochemical Purity Determination Techniques (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

The determination of the enantiomeric purity of (R)-1-(2-Piperidyl)acetone hydrochloride is crucial, as the biological activity of chiral compounds often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. In a typical research setting, a chiral stationary phase (CSP) is employed to resolve the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating piperidine (B6355638) derivatives.

A hypothetical chiral HPLC method for determining the enantiomeric excess (ee) of this compound might involve a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers and the chiral stationary phase. The retention times of the (R) and (S)-enantiomers would differ, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. wiley-vch.deheraldopenaccess.us

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for stereochemical purity analysis, often after derivatization with a chiral reagent to form diastereomers that are separable on a standard achiral GC column. This technique provides both chromatographic separation and mass spectrometric identification, confirming the identity of the separated components.

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity of this compound

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (R)-enantiomer | tR1 |

| Expected Retention Time (S)-enantiomer | tR2 (where tR1 ≠ tR2) |

Structural Elucidation Methodologies (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, High-Resolution Mass Spectrometry)

The definitive structural confirmation of this compound relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the piperidine ring, characteristic signals for the axial and equatorial protons would be expected. The protons of the acetone (B3395972) moiety would also exhibit distinct chemical shifts. The use of deuterated solvents such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) is standard. rsc.orgbeilstein-journals.orgresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the Core Structure of 1-(2-Piperidyl)acetone

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Piperidine Ring | ||

| C2-H | ~3.0-3.5 (m) | ~55-60 |

| C3-H₂, C4-H₂, C5-H₂ | ~1.2-1.9 (m) | ~20-30 |

| C6-H₂ | ~2.6-3.1 (m) | ~45-50 |

| N-H | Variable, broad | - |

| Acetone Moiety | ||

| CH₂ | ~2.5-2.8 (d) | ~50-55 |

| C=O | - | ~205-210 |

| CH₃ | ~2.1-2.3 (s) | ~28-32 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1715 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the ketone. The N-H stretching vibration of the secondary amine hydrochloride would appear as a broad band in the region of 2700-3300 cm⁻¹. C-H stretching and bending vibrations for the aliphatic piperidine ring and acetone moiety would also be present. thermofisher.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound (C₈H₁₆ClNO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value, with a very low mass error (typically <5 ppm) confirming the elemental composition. rsc.org

Advanced Crystallographic Studies (e.g., X-ray Diffraction Analysis for Solid-State Structure)

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this method can unambiguously confirm the connectivity of the atoms, the bond lengths, bond angles, and the absolute stereochemistry of the chiral center. rigaku.commdpi.commdpi.com The resulting crystal structure would also provide valuable information about the conformation of the piperidine ring (typically a chair conformation) and the intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the amine and carbonyl groups, which dictate the crystal packing. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 12.8 |

| c (Å) | 7.2 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

| Hydrogen Bonding | N-H···Cl, O···H-N |

Quantitative Analysis in Research Settings Using Standard Analytical Protocols

In a research context, quantitative analysis of this compound is often necessary to determine its concentration in reaction mixtures or purification fractions. HPLC with UV detection is a commonly used technique for this purpose. A reversed-phase HPLC method can be developed and validated according to established guidelines. researchgate.netanadolu.edu.trnih.govmdpi.com

The method would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its reliability for quantitative measurements.

Table 4: Example of a Validated Quantitative HPLC Method

| Parameter | Specification |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

| LOD | e.g., 0.1 µg/mL |

| LOQ | e.g., 0.5 µg/mL |

Emerging Research Avenues and Future Perspectives for R 1 2 Piperidyl Acetone Hydrochloride

Potential for Novel and More Efficient Synthetic Methodologies

The synthesis of substituted piperidines is a cornerstone of heterocyclic chemistry, driven by their prevalence in natural products and pharmaceuticals. bath.ac.ukacs.org However, developing efficient, stereoselective, and sustainable methods remains an active area of research. For a specific target like (R)-1-(2-Piperidyl)acetone hydrochloride, future research could focus on moving beyond classical multi-step sequences.

Current synthetic strategies for related structures often involve methods such as the alkylation of piperidine (B6355638) precursors with reagents like chloroacetone (B47974) or the use of more complex cascade reactions. researchgate.netmdpi.com A practical method for synthesizing related prochiral heterocyclic ketones involves the alkylation of saturated heterocycles with chloroacetone, followed by selective precipitation of the hydrochloride salt to improve stability and avoid chromatographic purification. researchgate.net Other advanced approaches for creating substituted piperidines include double aza-Michael reactions and catalytic hydrogenation. acs.orgnih.gov

Future research could pioneer more innovative synthetic routes. One promising avenue is the integration of biocatalysis and organocatalysis. ucd.ie For instance, a hybrid cascade using a transaminase could generate a key chiral intermediate that then undergoes a complexity-building reaction, potentially offering a more direct and greener pathway. ucd.ie Additionally, developing novel catalytic systems that can achieve the desired transformation with high atom economy and stereocontrol is a key goal. The exploration of flow chemistry processes could also offer improved control over reaction parameters, leading to higher yields and purity.

| Synthetic Approach | Description | Potential Advantages |

| Hybrid Bio-Organocatalysis | Utilizes enzymes (e.g., transaminases) in combination with small molecule organocatalysts to perform cascade reactions. ucd.ie | High stereoselectivity, mild reaction conditions, reduced environmental impact. |

| Asymmetric Catalysis | Employs chiral metal complexes or organocatalysts to induce enantioselectivity in key bond-forming steps. mdpi.com | High efficiency and enantiomeric purity, potential for novel transformations. |

| Flow Chemistry Synthesis | Conducts the reaction sequence in a continuous flow reactor. | Enhanced safety, precise control over temperature and time, improved scalability and reproducibility. |

| Improved Alkylation Protocols | Optimizes the reaction of a chiral piperidine precursor with an acetone (B3395972) equivalent, focusing on non-toxic solvents and simplified workup procedures. researchgate.net | Cost-effectiveness, operational simplicity, enhanced stability of the final product as a salt. researchgate.net |

Exploration of Unconventional Applications as a Chiral Scaffold in Diverse Chemical Fields

The piperidine ring is a privileged scaffold in drug discovery, and the introduction of a chiral center significantly expands its utility. encyclopedia.pubresearchgate.net The defined stereochemistry of this compound makes it an attractive starting material for creating molecules with specific three-dimensional arrangements, which is crucial for selective biological interactions. researchgate.netnih.gov

While its role as a precursor for pharmaceutical agents is a primary focus, its potential extends to less conventional areas. The dual functionality of the molecule—a nucleophilic amine (after deprotection) and an electrophilic ketone—allows for orthogonal chemical modifications. This makes it a valuable scaffold for:

Asymmetric Catalysis: The chiral piperidine backbone could be incorporated into new ligands for metal-catalyzed asymmetric reactions. The nitrogen atom can coordinate to a metal center, while the side chain can be modified to tune the steric and electronic environment around the catalyst.

Materials Science: It could serve as a chiral building block for the synthesis of novel polymers or functional materials where chirality can influence macroscopic properties such as optical activity or self-assembly.

Chemical Biology: The scaffold can be used to construct molecular probes. The ketone handle allows for the attachment of reporter tags (like fluorophores or biotin) via oxime or hydrazone ligation, while the amine can be used to link the molecule to other functionalities.

The exploration of chiral piperidine scaffolds is a promising strategy for enriching molecular libraries to combat various diseases. researchgate.net

Integration into High-Throughput Screening Libraries for Discovery of Novel Chemical Probes

High-Throughput Screening (HTS) is a foundational technology in drug discovery, relying on large and diverse compound libraries to identify molecules that interact with biological targets. thermofisher.com There is a growing consensus that successful screening libraries should contain not just flat, aromatic compounds, but also three-dimensional, sp³-rich molecules, including chiral building blocks. nih.gov

This compound fits the profile of a desirable seed molecule for library enrichment. Its incorporation, along with a small set of its simple derivatives, into HTS libraries could offer several advantages:

Increased Structural Diversity: It introduces a defined stereocenter and a less-common piperidine substitution pattern, expanding the chemical space covered by the library. nih.govlifechemicals.com

Fragment-Based Discovery: As a relatively small molecule, it can be included in fragment libraries, which are used to identify low-molecular-weight binders that can be grown into more potent leads. nih.gov

Access to Novel Targets: The unique 3D shape of molecules derived from this scaffold may allow for interaction with protein-protein interfaces or allosteric sites that are difficult to target with more conventional, planar molecules.

Commercial and academic screening collections are constantly being updated with new compounds that possess optimal physicochemical properties for drug discovery. lifechemicals.com The inclusion of scaffolds like this compound is aligned with the modern drive to improve the quality and novelty of these essential research tools. thermofisher.com

Computational Design and Prediction of Novel Derivatives with Enhanced Research Utility

Computational chemistry provides powerful tools for accelerating the design and optimization of new molecules. nih.govresearchgate.net For a scaffold like this compound, computational methods can be used to rationally design derivatives with specific, enhanced properties before committing to their synthesis.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse set of derivatives and measuring a property of interest (e.g., binding affinity to a target protein), a QSAR model can be built. nih.govresearchgate.net This model can then predict the activity of a much larger, virtual library of related compounds, identifying the most promising candidates for synthesis.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.netnih.gov Docking studies could be used to design derivatives of this compound that fit optimally into a specific binding pocket, enhancing their potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a molecule and its complex with a target over time, helping to validate docking poses and understand the key interactions that stabilize the bound state. researchgate.netnih.gov

These computational approaches enable the creation of virtual libraries of derivatives where modifications are made to the piperidine nitrogen, the acetone side chain, or the ring itself. By predicting properties like target affinity, selectivity, and even pharmacokinetic profiles, research efforts can be focused on the most promising molecules, saving significant time and resources. nih.gov

| Computational Method | Application to the Scaffold | Predicted Outcome |

| QSAR | Correlate structural features of derivatives with observed activity. nih.govresearchgate.net | Predictive models for biological activity or physicochemical properties. |

| Molecular Docking | Predict the binding mode and affinity of derivatives in a target's active site. nih.gov | Prioritized list of derivatives with high predicted potency and selectivity. |

| Molecular Dynamics | Simulate the stability and interactions of the ligand-protein complex over time. researchgate.net | Validation of binding modes; understanding of conformational changes and key interactions. |

Unexplored Mechanistic Aspects in its Chemical Transformations and Interactions

While the synthesis and application of piperidine derivatives are well-documented, the detailed mechanistic nuances of their reactions are not always fully understood. For this compound, several mechanistic questions remain open for exploration.

Conformational Control in Reactions: The piperidine ring can adopt several conformations (e.g., chair, boat, twist-boat). Understanding how the (R)-configuration at the C2 position and the nature of the N-substituent influence the ring's conformational preference is critical. This, in turn, dictates the stereochemical outcome of reactions at the ketone or on the ring itself.

Role of the Hydrochloride Salt: The hydrochloride form enhances stability, but it also alters the reactivity. researchgate.net Mechanistic studies could elucidate the precise role of the protonated nitrogen. Does it act as a directing group in certain reactions? How does the counter-ion influence reaction pathways and transition states?

Stereoelectronic Effects: Detailed investigation into the stereoelectronic effects governing its transformations would be valuable. For example, how does the orientation of the nitrogen lone pair (in the free base form) relative to the side chain affect the reactivity of the ketone?

Mechanism as a Chiral Ligand/Catalyst: If used as a precursor for a new catalyst, detailed mechanistic studies (including kinetic analysis and spectroscopic investigation of intermediates) would be essential to understand the catalytic cycle, the origin of enantioselectivity, and the factors limiting catalyst turnover and efficiency.

Answering these questions through a combination of experimental techniques (like kinetic studies and in-situ spectroscopy) and computational modeling would provide fundamental insights into the chemistry of chiral piperidines and guide the future design of more effective synthetic methods and applications.

Q & A

Basic Questions

Q. What are the established synthetic routes and purification strategies for (R)-1-(2-Piperidyl)acetone hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of a piperidine intermediate. For example, alkylation of 2-piperidone with a suitable acetone derivative under basic conditions (e.g., K₂CO₃ in DMF) can yield the precursor. Chiral resolution is critical for isolating the (R)-enantiomer, often achieved via chiral chromatography or enzymatic methods. Purification may involve recrystallization using ethanol/water mixtures or flash chromatography (silica gel, CH₂Cl₂/MeOH gradients). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Analytical methods include:

- HPLC-UV/MS : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile for separation, coupled with mass spectrometry for structural confirmation .

- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm stereochemistry and detect impurities.

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl.

- Titrimetric Assays : Non-aqueous titration with perchloric acid to quantify hydrochloride content .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods or closed systems to prevent inhalation of dust/aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add a NIOSH-approved N95 respirator .

- Emergency Measures : Install eyewash stations and safety showers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) + 0.1% diethylamine to separate enantiomers. Monitor retention times and peak areas to quantify enantiomeric excess (ee) .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (S)-enantiomer in a racemic mixture .

Q. What in vitro pharmacological assays are suitable for studying this compound’s bioactivity?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., [³H]spiperone for dopamine D₂ receptors) to assess affinity. Use HEK293 cells expressing target receptors .

- Functional Assays : Measure cAMP accumulation or calcium flux via FLIPR® assays to evaluate agonism/antagonism.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. How should researchers address variability in analytical data for this compound quantification?

- Methodological Answer :

- Statistical Design : Increase biological/technical replicates (n ≥ 6) to reduce measurement uncertainty. Use ANOVA to identify significant variability sources (e.g., operator technique, calibration range) .

- Calibration Standards : Prepare fresh daily using certified reference materials. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Sensitivity Optimization : Adjust detector settings (e.g., MS ionization voltage) to enhance signal-to-noise ratios for low-abundance analytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.